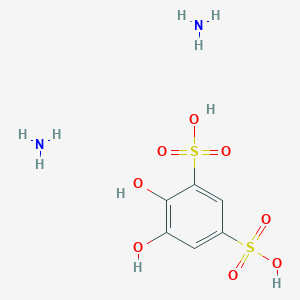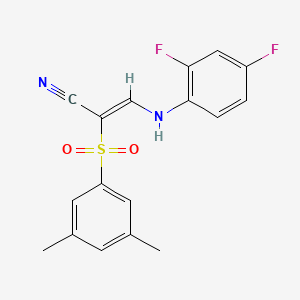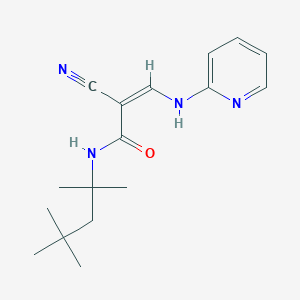
3-((4-Amino-9,10-dioxoanthryl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Amino-9,10-dioxoanthryl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile, also known as 4-AADPP, is an organic compound that has recently become of interest to the scientific community. 4-AADPP is a member of the arylamine family, which is a class of compounds that are known for their potential to act as inhibitors of enzymes. 4-AADPP has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.
Wissenschaftliche Forschungsanwendungen
3-((4-Amino-9,10-dioxoanthryl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile is of interest to the scientific community due to its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in inflammation and pain, and 3-((4-Amino-9,10-dioxoanthryl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile has been studied for its potential to act as an inhibitor of this enzyme. 3-((4-Amino-9,10-dioxoanthryl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile has also been studied for its potential to act as an antioxidant and to inhibit the growth of certain types of cancer cells.
Wirkmechanismus
The mechanism of action of 3-((4-Amino-9,10-dioxoanthryl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile is not yet fully understood. However, it is believed that 3-((4-Amino-9,10-dioxoanthryl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile binds to the active site of the COX-2 enzyme, blocking its activity and preventing it from catalyzing the formation of prostaglandins. It is also believed that 3-((4-Amino-9,10-dioxoanthryl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile may act as an antioxidant by scavenging free radicals, which can cause oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-((4-Amino-9,10-dioxoanthryl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile are not yet fully understood. However, in animal studies, 3-((4-Amino-9,10-dioxoanthryl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile has been shown to reduce inflammation and pain, as well as to inhibit the growth of certain types of cancer cells. Additionally, 3-((4-Amino-9,10-dioxoanthryl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile has been shown to have antioxidant properties, which may protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
3-((4-Amino-9,10-dioxoanthryl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, so it can be stored for long periods of time without significant degradation. Additionally, it is relatively non-toxic and has low bioavailability, so it is unlikely to cause any significant side effects. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is not yet fully understood, so it is difficult to predict how it will interact with other compounds or how it will affect the physiology of an organism. Additionally, its effects on humans have not yet been studied, so its use in human studies is not yet possible.
Zukünftige Richtungen
There are many potential future directions for the study of 3-((4-Amino-9,10-dioxoanthryl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile. One potential direction is to further study its mechanism of action and its effects on different types of cells and organisms. Additionally, further research could be conducted to study its potential therapeutic applications, such as its potential to act as an anti-inflammatory or an antioxidant. Finally, studies could be conducted to evaluate its safety and efficacy in humans, as this has yet to be done.
Synthesemethoden
3-((4-Amino-9,10-dioxoanthryl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile can be synthesized using a three-step process. The first step involves the reaction of 4-amino-9,10-dioxoanthracene with 2-bromo-2-methylpropane in the presence of sodium hydroxide. This yields the intermediate 4-amino-9,10-dioxoanthracen-2-ylmethyl bromide. The second step involves the reaction of the intermediate with 2-methylpropanoic acid in the presence of sodium hydroxide, which yields 4-amino-9,10-dioxoanthracen-2-ylmethyl propanoate. The third and final step involves the reaction of the intermediate with prop-2-enenitrile in the presence of sodium hydroxide, which yields 3-((4-Amino-9,10-dioxoanthryl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile.
Eigenschaften
IUPAC Name |
(2Z)-2-[[(4-amino-9,10-dioxoanthracen-1-yl)amino]methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-22(2,3)21(28)12(10-23)11-25-16-9-8-15(24)17-18(16)20(27)14-7-5-4-6-13(14)19(17)26/h4-9,11,25H,24H2,1-3H3/b12-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYARNMAXVDSOR-QXMHVHEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC1=C2C(=C(C=C1)N)C(=O)C3=CC=CC=C3C2=O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\NC1=C2C(=C(C=C1)N)C(=O)C3=CC=CC=C3C2=O)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Amino-9,10-dioxoanthryl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(trifluoroacetyl)amino]propanoate, 97%](/img/structure/B6313778.png)
![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-{[(4-methylphenyl)sulfonyl]amino}propanoate,97%](/img/structure/B6313779.png)
![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(methylsulfonyl)amino]propanoate, 97%](/img/structure/B6313783.png)









